Product packaging for (9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) acetate(Cat. No.:CAS No. 2784-73-8)

(9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) acetate

Cat. No.: B159328
CAS No.: 2784-73-8
M. Wt: 327.4 g/mol
InChI Key: JJGYGPZNTOPXGV-UHFFFAOYSA-N
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Description

6-Acetylmorphine (6-AM), also known as 6-Monoacetylmorphine, is a high-purity analytical reference standard critical for advanced scientific research. This compound is a primary active metabolite of heroin (diacetylmorphine) and is essential for studying the pharmacokinetics and neuropharmacology of opioid abuse . In research, 6-Acetylmorphine is fundamentally important for understanding heroin's mechanism of action. Heroin itself acts predominantly as a prodrug, with its rapid deacetylation to 6-AM in the brain and blood mediating the immediate psychoactive effects . Studies demonstrate that 6-AM is the active moiety responsible for the rapid onset of heroin's effects, crossing the blood-brain barrier more efficiently than morphine and inducing dopamine release in the central nervous system . It exhibits high affinity for μ-opioid receptors (MOR) and is reported to be 3–10 times more potent than morphine in various nociceptive tests . The primary research applications for this compound include: • Forensic Toxicology: 6-Acetylmorphine is a unique biomarker for confirming heroin use in biological samples, as its presence is unequivocal evidence of heroin exposure as opposed to administration of other opiates like morphine or codeine . Its detection window in urine is typically short, approximately 2–8 hours following use . • Neuropharmacology: Researchers use 6-AM to investigate the specific neurochemical effects of heroin, including its role in reward, reinforcement, and locomotor sensitization . • Metabolic Studies: It is vital for studying the metabolic pathway of heroin, which proceeds from heroin to 6-AM to morphine . • Immunotherapy Development: 6-AM is a key target in developing novel vaccines and monoclonal antibody therapies aimed at treating heroin addiction by sequestering the drug in the bloodstream . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety protocols in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B159328 (9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) acetate CAS No. 2784-73-8

Properties

IUPAC Name

(9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGYGPZNTOPXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2784-73-8
Record name 6-Acetylmorphine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Transformations and Enzymatic Pathways of 6 Acetylmorphine

In Vivo Metabolism of Heroin to 6-Acetylmorphine and Subsequent Biotransformation to Morphine

Once in the body, heroin undergoes a swift deacetylation process. ous-research.nounodc.org This initial metabolic step is critical as it converts the prodrug heroin into its active metabolites. ous-research.no The plasma half-life of heroin is remarkably short, estimated to be less than 5 minutes, leading to a rapid transformation into 6-acetylmorphine. uniroma1.ituio.no 6-AM itself is then further deacetylated to morphine. unodc.orguniroma1.it This sequential hydrolysis means that the pharmacological effects attributed to heroin are largely mediated by 6-AM and morphine. ous-research.nounodc.org In fact, for the initial period following heroin administration, 6-AM is found in higher concentrations than morphine. uniroma1.it

Involvement of Human Carboxylesterases (hCE-1, hCE-2)

Two major human carboxylesterases, hCE-1 and hCE-2, play significant roles in the metabolism of heroin and 6-acetylmorphine. nih.govacs.org While both are involved, hCE-2 is considered the more active enzyme in the hydrolysis of heroin to 6-acetylmorphine and is particularly efficient in the subsequent conversion of 6-AM to morphine. nih.govnih.govbioflux.com.ro In fact, the catalytic efficiency of hCE-2 in forming 6-acetylmorphine is substantially greater than that of hCE-1. nih.gov Similarly, for the hydrolysis of 6-acetylmorphine to morphine, hCE-2 demonstrates a significantly higher catalytic efficiency compared to hCE-1. nih.gov hCE-1 is primarily found in the liver, whereas hCE-2 is highly expressed in the intestine and also present in the liver, although at lower levels than hCE-1. nih.govbioflux.com.ro

Contribution of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also contribute to the metabolism of 6-acetylmorphine. nih.govresearchgate.net BChE, also known as pseudocholinesterase, is found in human serum and is responsible for the rapid hydrolysis of heroin to 6-acetylmorphine. nih.govnih.gov Both AChE and BChE are capable of hydrolyzing 6-AM to morphine. nih.govresearchgate.net Computational studies have explored the reaction pathways for this hydrolysis, indicating that both enzymes follow a similar catalytic mechanism. nih.gov However, the free energy barrier for the reaction is lower for AChE-catalyzed hydrolysis, suggesting it may be a more efficient catalyst for this specific step. nih.gov BChE is synthesized in the liver and is also present in the brain. uio.nobioflux.com.ro

In Vitro Kinetic Studies of 6-Acetylmorphine Metabolism

In vitro studies have been instrumental in elucidating the specifics of 6-acetylmorphine metabolism, including enzyme activity in different tissues and the factors that can influence its stability.

Enzyme Activity and Reaction Rates in Various Tissues (e.g., Blood, Liver, Brain)

The rate of 6-acetylmorphine metabolism varies significantly across different tissues, which is a reflection of the differential expression and activity of esterase enzymes. uio.no The liver exhibits a significantly faster reaction rate for the conversion of heroin to 6-AM and subsequently to morphine when compared to the brain and lungs. uio.no While metabolism occurs in the brain, the rate is slower than in the blood. uio.nooup.com Studies in rats have shown that after intravenous injection of 6-AM, its concentration in the brain's extracellular fluid peaks rapidly. oup.com The rapid appearance of 6-AM in the brain after heroin administration is largely attributed to the deacetylation of heroin in the blood before it crosses the blood-brain barrier. uniroma1.itoup.com

Enzyme Catalytic Efficiency for Heroin and 6-Acetylmorphine Metabolism

EnzymeSubstrateProductkcat (min⁻¹)Catalytic Efficiency (min⁻¹ mM⁻¹)Source
hCE-1Heroin6-Acetylmorphine43969 nih.gov
hCE-2Heroin6-Acetylmorphine2186314 nih.gov
PseudocholinesteraseHeroin6-Acetylmorphine134 nih.gov
hCE-16-AcetylmorphineMorphine-0.024 nih.gov
hCE-26-AcetylmorphineMorphine-22 nih.gov

Investigation of Factors Influencing Metabolic Stability

The stability of 6-acetylmorphine is influenced by several factors, including storage conditions and the presence of preservatives. Studies have shown that 6-AM is the most unstable among morphine and codeine in blood samples. researchgate.netnih.gov Its concentration decreases under various storage conditions. researchgate.netnih.gov The addition of sodium fluoride (B91410) (NaF) as a preservative has been shown to improve the stability of opiates, including 6-acetylmorphine, in blood samples. researchgate.netnih.gov The type of anticoagulant used, however, does not appear to significantly affect its stability. researchgate.netnih.gov For maximum stability, it is recommended that blood samples containing 6-acetylmorphine be stored at -20°C in glass tubes containing an anticoagulant and NaF. researchgate.netnih.gov Furthermore, inhibitors of carboxylesterases, which can sometimes be present in street heroin preparations, may lead to unusually low levels of morphine, highlighting the impact of external factors on metabolic pathways. researchgate.net

Computational and Quantum Mechanical Analyses of 6-Acetylmorphine Hydrolysis Mechanisms

Advanced computational methods, such as quantum mechanical/molecular mechanical (QM/MM) free energy calculations, have been employed to elucidate the detailed mechanisms of 6-AM hydrolysis. nih.govidexlab.comresearchgate.net These studies provide a molecular-level understanding of the reaction pathways and the energetic landscapes of the enzymatic catalysis.

The enzymatic hydrolysis of 6-AM by both AChE and BChE proceeds through a similar four-step reaction pathway. nih.govidexlab.comrsc.org This process involves two main stages: acylation and deacylation. nih.govacs.orgnih.gov

The reaction is initiated by the nucleophilic attack of a serine residue in the enzyme's active site (Ser203 in AChE and Ser198 in BChE) on the carbonyl carbon of the acetyl group of 6-AM. nih.govnih.gov This is followed by the formation of an acetyl-enzyme intermediate and the release of morphine. nih.gov Subsequently, a water molecule attacks the carbonyl carbon of the acylated serine, leading to the regeneration of the active enzyme and the release of acetic acid. nih.govnih.gov

QM/MM calculations have revealed that the second step of the reaction, the formation of the tetrahedral intermediate leading to the acetyl-enzyme complex, is the rate-determining step for both AChE- and BChE-catalyzed hydrolysis. nih.govrsc.org The calculated free energy barrier for this step is lower for AChE (18.3 kcal/mol) compared to BChE (20.8 kcal/mol), which is in good agreement with experimentally derived activation free energies. nih.govrsc.org This difference in activation energy suggests that AChE is a more efficient catalyst for 6-AM hydrolysis than BChE. nih.gov

For the hydrolysis of heroin to 6-AM catalyzed by BChE, the calculated free energy barrier for the rate-determining step is approximately 15.9-16.1 kcal/mol, which also aligns well with experimental data. nih.govacs.orgnih.gov

Interactive Data Table: Calculated and Experimental Free Energy Barriers for Cholinesterase-Catalyzed Hydrolysis

EnzymeSubstrateCalculated Free Energy Barrier (kcal/mol)Experimental Activation Free Energy (kcal/mol)Rate-Determining Step
AChE6-Acetylmorphine18.3 nih.govrsc.org17.5 nih.govrsc.orgFormation of tetrahedral intermediate (TS2) nih.govrsc.org
BChE6-Acetylmorphine20.8 nih.govrsc.org20.7 nih.govrsc.orgFormation of tetrahedral intermediate (TS2) nih.govrsc.org
BChEHeroin15.9 - 16.1 nih.govacs.orgnih.gov~16.2 nih.govacs.orgnih.govFormation of tetrahedral intermediate (TS2) nih.govacs.orgnih.gov

Structural analyses based on computational models have provided valuable insights into the interactions between 6-AM and the active sites of the metabolizing enzymes. nih.govmdpi.comrsc.org

In both AChE and BChE, the catalytic triad (B1167595) (Ser, His, Glu) and the oxyanion hole are crucial for catalysis. nih.gov The oxyanion hole, formed by backbone amides, stabilizes the negatively charged oxygen atom of the tetrahedral intermediate. nih.gov The difference in the free energy barriers between AChE and BChE has been attributed to the different characteristics of their binding pockets, particularly the acyl pocket. nih.govrsc.org In AChE, the aromatic residues Phe295 and Phe297 in the acyl pocket provide favorable interactions that stabilize the transition state, whereas in BChE, these residues are replaced by Leu286 and Val288. rsc.org

In the case of E. coli aminopeptidase (B13392206) N (eAPN), molecular modeling suggests that the acetyl group of 6-AM interacts with the oxyanion hole formed by the sidechain hydroxyl group of Tyr381 and a positively charged zinc ion. mdpi.com A nucleophilic water molecule, activated by the general base residue Glu298, is positioned to attack the acetyl carbon atom. mdpi.com The hydroxyl group of 6-AM is believed to form a hydrogen bond network with a water molecule and the sidechain of R825, contributing to a stronger binding affinity for 6-AM compared to heroin. mdpi.com

Molecular and Cellular Pharmacology of 6 Acetylmorphine

Opioid Receptor Binding and Functional Efficacy Studies

Relative Affinity and Efficacy at Mu-Opioid Receptors (MOR)

6-Acetylmorphine (6-AM), the primary and most active metabolite of heroin, demonstrates a complex interaction with mu-opioid receptors (MORs). While heroin itself has a relatively weak affinity for MORs due to the acetyl group at the 3-position masking the essential phenolic hydroxyl group, 6-AM possesses a free 3-hydroxy group, which is crucial for effective receptor binding. wikipedia.orgnih.gov This structural feature, combined with its high lipophilicity, allows 6-AM to readily cross the blood-brain barrier. wikipedia.org

Studies comparing the binding affinities of heroin and its metabolites reveal that 6-AM has a significantly higher affinity for MORs than heroin. nih.gov In one study, the IC50 values (the concentration of a ligand that displaces 50% of a radioligand) for displacing [3H]naltrexone from rat brain opiate binding sites were 483 nM for heroin, 73 nM for 6-AM, and 53 nM for morphine. nih.gov This indicates that 6-AM's affinity for the receptor is closer to that of morphine and substantially greater than that of its parent compound, heroin. In fact, after accounting for the in vitro hydrolysis of heroin to 6-AM during the binding assay, it was determined that the apparent binding of heroin could be entirely attributed to the newly formed 6-AM. nih.gov

In terms of efficacy, which is the ability of a drug to activate the receptor upon binding, 6-AM has been shown to be more efficacious than morphine at stimulating MOR-mediated G-protein activation. ebi.ac.ukresearchgate.net This suggests that 6-AM is not only a potent binder but also a highly effective activator of the mu-opioid receptor.

Table 1: Opioid Receptor Binding Affinity

Compound IC50 (nM) for displacing [3H]naltrexone
Heroin 483
6-Acetylmorphine 73
Morphine 53

Data from in vitro displacement of [3H]naltrexone from rat brain opiate binding sites. nih.gov

G-Protein Activation Mediated by 6-Acetylmorphine

The activation of G-proteins is a critical step in the intracellular signaling cascade following opioid receptor binding. Studies using agonist-stimulated [³⁵S]GTPγS binding assays have demonstrated that 6-acetylmorphine (6-AM) is a highly efficacious activator of G-proteins through mu-opioid receptors (MORs). ebi.ac.ukmatec-conferences.orgnih.gov

In rat thalamic membranes, both heroin and its primary metabolite, 6-AM, were found to be more effective at stimulating G-protein activation than morphine or morphine-6-β-d-glucuronide. ebi.ac.uknih.gov The activity of heroin in these in vitro assays was largely attributed to its rapid deacetylation to 6-AM. ebi.ac.ukmatec-conferences.orgnih.gov This was confirmed by HPLC analysis, which showed significant conversion of heroin to 6-AM when incubated with thalamic membranes. ebi.ac.ukmatec-conferences.org The increased efficacy of 6-AM is believed to be due to the acetylation at the 6-position, which enhances its interaction with the MOR and its ability to activate the G-protein signaling pathway. matec-conferences.org

These findings were consistent in studies using C6 glioma cells expressing cloned human MORs, where 6-AM also exhibited higher efficacy in stimulating G-protein activation compared to other heroin metabolites. ebi.ac.uk The MOR-specificity of 6-AM's action was confirmed by the ability of the MOR antagonist naloxone (B1662785) to inhibit this G-protein activation. matec-conferences.org Conversely, the delta-opioid receptor antagonist naltrindole (B39905) had no significant effect, indicating that the enhanced efficacy of 6-AM is mediated through MORs. ebi.ac.ukmatec-conferences.org

Table 2: Relative Efficacy of Heroin Metabolites in Stimulating G-Protein Activation

Compound Efficacy relative to DAMGO (%)
Morphine 87
Morphine-6-Glucuronide (B1233000) 86

Data from [³⁵S]GTPγS binding in CHO cells stably transfected with the murine μ opioid receptor. ohsu.edu

Note: Direct comparative percentage efficacy for 6-AM from the same study is not available, however, multiple sources state its efficacy is greater than morphine. ebi.ac.ukresearchgate.netnih.gov

Neurochemical Effects of 6-Acetylmorphine

Alterations in Neurotransmitter Systems (e.g., Striatal Dopamine (B1211576) Release)

6-Acetylmorphine (6-AM) has been shown to be a primary mediator of the acute increase in striatal dopamine following heroin administration. oup.comous-research.nooup.com Studies in rodents have demonstrated that intravenous injection of 6-AM leads to a rapid and significant release of dopamine in the striatum. oup.comuio.no This effect is closely correlated with the time course of 6-AM concentration in the brain's extracellular fluid. oup.comuniroma1.it

When comparing the effects of 6-AM, morphine, and heroin, it was observed that both 6-AM and heroin induce a rapid increase in extracellular dopamine levels in the striatum, whereas morphine produces a much slower rise. oup.com The dopamine response following heroin injection was found to be almost identical to that of 6-AM injection, suggesting that the early dopamine release after heroin administration is primarily due to its rapid conversion to 6-AM. oup.com In fact, it's been proposed that 6-AM is the main compound responsible for this early and pronounced dopamine response. oup.comoup.com This rapid increase in striatal dopamine is thought to be a key factor in the rewarding effects of heroin. oup.com

Table 3: Peak Dopamine Response in Rat Striatum

Compound Administered (i.v.) Time to Peak Dopamine Level (min)
6-Acetylmorphine 8
Heroin 14

Data from microdialysis studies in rats. oup.com

Regional Brain Distribution and Receptor Occupancy Dynamics (e.g., using Mass Spectrometric Imaging)

Mass spectrometric imaging (MSI) has been utilized to visualize the distribution of 6-acetylmorphine (6-AM) within the brain. acs.orgnih.govacs.orgresearchgate.net These studies have revealed a specific, region-dependent distribution of 6-AM. Following administration, 6-AM has been localized in various brain regions, including the corpus callosum, hippocampal formation, cerebral cortex, corticospinal tracts, caudate putamen, thalamus, globus pallidus, hypothalamus, and basal forebrain. acs.orgnih.govresearchgate.net This distribution pattern shows a strong correlation with the known locations of mu-opioid receptors in the brain. nih.govresearchgate.netresearchgate.net

The dynamics of 6-AM distribution have also been investigated, showing a time-dependent presence in brain tissue. researchgate.netresearchgate.net The highest intensity of 6-AM is typically observed around 15 minutes after administration, with levels decreasing thereafter. acs.orgresearchgate.net

Furthermore, MSI studies have been used to demonstrate the displacement of 6-AM from these brain regions by opioid antagonists like naloxone. acs.orgnih.govacs.org When naloxone is administered after heroin, a reduction in the intensity of the 6-AM signal is observed in the aforementioned brain regions. acs.orgnih.gov This provides visual evidence of the competitive binding at the receptor sites, where naloxone displaces 6-AM, leading to its removal from the receptors. nih.govacs.org

Table 4: Brain Regions with High 6-Acetylmorphine Localization

Brain Region
Corpus Callosum
Hippocampal Formation
Cerebral Cortex
Corticospinal Tracts
Caudate Putamen
Thalamus
Globus Pallidus
Hypothalamus
Basal Forebrain

Data from mass spectrometric imaging of rat brains. acs.orgnih.govresearchgate.net

Receptor-Ligand Interactions and Structure-Activity Relationships

Impact of Structural Differences on Opioid Receptor Binding and Signaling

The pharmacological characteristics of 6-acetylmorphine (6-AM), particularly its interactions with opioid receptors, are defined by its unique molecular structure in comparison to its parent compound, heroin (diacetylmorphine), and its primary metabolite, morphine. The key structural distinctions lie in the substitutions at the 3- and 6-positions of the morphine molecule. Heroin possesses acetyl groups at both positions, morphine has hydroxyl groups at both, and 6-AM has a hydroxyl group at the 3-position and an acetyl group at the 6-position.

The presence of a free phenolic hydroxyl group at the 3-position is considered essential for high-affinity binding to the µ-opioid receptor (MOR). mdpi.comnih.govnih.gov Heroin, which lacks this free hydroxyl group due to acetylation, exhibits a significantly lower binding affinity for opioid receptors compared to both 6-AM and morphine. nih.govnih.govwikipedia.org In contrast, 6-AM, which retains the critical 3-hydroxyl group, interacts more efficiently with the µ-opioid receptor than heroin. mdpi.com

Binding affinity studies, which measure a compound's ability to displace a radiolabeled ligand from a receptor, quantify these differences. The IC50 value represents the concentration of a drug required to inhibit 50% of the specific binding of a radioligand. A lower IC50 value indicates a higher binding affinity. Studies measuring the displacement of ³H-naltrexone from rat brain opiate binding sites have yielded IC50 values that highlight these structural impacts. nih.govresearchgate.net When the binding data for heroin was adjusted to account for its rapid hydrolysis to 6-AM during the experiment, the analysis suggested that all of heroin's apparent binding could be attributed to its active metabolite, 6-AM. nih.govresearchgate.net

Table 1: Comparative Opioid Receptor Binding Affinities

Compound IC50 (nM) for displacing ³H-naltrexone
Morphine 53
6-Acetylmorphine (6-AM) 73
Heroin 483

Data sourced from studies on rat brain opiate binding sites. nih.govresearchgate.net

Beyond simple binding affinity, the structural differences also influence downstream signaling pathways. Research into µ-opioid receptor-mediated G-protein activation and β-arrestin recruitment has revealed that 6-AM acts as a strong partial agonist. nih.gov Interestingly, studies have shown that while 6-AM may have a lower potency for G-protein activation than morphine, it demonstrates higher potency and efficacy for β-arrestin recruitment, suggesting it is biased towards the β-arrestin pathway. nih.gov In terms of efficacy in stimulating G-protein activation, 6-AM has been shown to have greater intrinsic efficacy than morphine. researchgate.netoup.comuniroma1.it

Comparative Pharmacological Potency of 6-Acetylmorphine, Heroin, and Morphine

The pharmacological potency of an opioid is a result of a combination of pharmacokinetic factors (such as its ability to cross the blood-brain barrier) and pharmacodynamic factors (such as its receptor affinity and efficacy). While heroin has a low affinity for opioid receptors, it is highly lipophilic due to its two acetyl groups, allowing it to cross the blood-brain barrier more rapidly and in higher concentrations than morphine. mdpi.comous-research.nofrontiersin.org Once in the central nervous system, heroin acts as a prodrug, being quickly metabolized into the pharmacologically active 6-AM. wikipedia.orguniroma1.itous-research.no

6-Acetylmorphine is also more lipophilic than morphine, which contributes to its greater potency in vivo. mdpi.compnas.org The primary reason for 6-AM's higher in vivo potency compared to morphine is its enhanced ability to penetrate the central nervous system. pnas.org Studies have demonstrated that 6-AM is the main metabolite present in the brain for the first 30 minutes following heroin administration. uniroma1.ituio.no

In terms of analgesic activity, 6-acetylmorphine is more potent than both heroin and morphine. mdpi.com One comparative study noted that 6-acetylmorphine is approximately four times as active as morphine, while heroin is about twice as active as morphine. mdpi.com This elevated potency is directly linked to its efficient delivery into the brain and its high efficacy at the µ-opioid receptor. mdpi.comresearchgate.net

Table 2: Relative Analgesic Potency

Compound Potency Relative to Morphine Key Contributing Factor
Morphine 1x Baseline
Heroin ~2x High lipophilicity, acts as a prodrug for 6-AM. mdpi.comous-research.no
6-Acetylmorphine (6-AM) ~4x High lipophilicity and high receptor efficacy. mdpi.compnas.org

Advanced Analytical Methodologies for 6 Acetylmorphine Quantification and Identification

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating 6-AM from other opiates and endogenous components in complex biological matrices. The two primary chromatographic techniques employed are Liquid Chromatography (LC) and Gas Chromatography (GC), both typically coupled with a mass spectrometer for definitive identification and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of 6-AM due to its high sensitivity, selectivity, and applicability to a wide range of biological samples without the need for derivatization. oup.commdpi.com This technique allows for the direct analysis of thermally labile and polar compounds like 6-AM and its metabolites.

The development and validation of an LC-MS/MS method for 6-AM quantification involve several critical parameters to ensure the reliability and accuracy of the results. These parameters are established in accordance with international guidelines.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For 6-AM, LC-MS/MS methods typically demonstrate excellent linearity over a wide range of concentrations. For instance, a validated method for the quantification of opiates in neat oral fluid showed a calibration range of 0.4–150 ng/mL for 6-acetylmorphine. oup.comnih.gov Another study for the analysis in human plasma established a quantification range of 1-1,000 ng/mL for 6-AM and its metabolites. nih.gov In post-mortem stomach wall tissue, calibration curves were linear from 0.5–1000 ng/g. mdpi.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. A study on neat oral fluid reported within-run and between-run precision of less than 5% for 6-acetylmorphine. oup.comnih.gov A method for human plasma demonstrated a mean intra-assay accuracy of 91–106% and an intra-assay precision (CV) between 2% and 9%. nih.gov For stomach wall tissue analysis, the coefficients of variation for within-run and between-run precision were below 9%. mdpi.com

Recovery: Recovery is the efficiency of the extraction procedure. A high and reproducible recovery is desirable. In a method for analyzing 6-AM in human plasma, a high extraction recovery of over 87% was achieved. nih.gov For the analysis in stomach wall tissue, extraction recoveries ranged from 76% to 80%. mdpi.com

Matrix Effects: The matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix. It is a significant consideration in LC-MS/MS. The use of matrix-matched calibrators and deuterated internal standards can effectively control matrix effects. oup.comnih.gov While some studies report negligible matrix effects (99-125%) in plasma nih.gov, others have observed ion suppression in river water samples, though 6-acetylmorphine, in this case, showed no significant matrix effect. cuny.edu

Validation Parameter Oral Fluid oup.comnih.gov Plasma nih.gov Stomach Wall Tissue mdpi.com
Linearity Range 0.4–150 ng/mL1–1,000 ng/mL0.5–1000 ng/g
Precision (%CV) < 5%2 - 9%< 9%
Accuracy -91 - 106%-
Recovery -> 87%76 - 80%
Matrix Effect Controlled with ISNegligible-19% to +17%

LC-MS/MS methods have been successfully applied to quantify 6-AM in a variety of biological matrices, which is crucial for different toxicological investigations.

Urine, Blood, and Oral Fluid: These are the most common matrices for drug testing. A validated LC-MS/MS method for neat oral fluid allows for the quantification of 6-AM with a lower limit of quantification (LOQ) of 0.4 ng/mL. oup.comnih.gov LC-MS/MS is also routinely used for the analysis of 6-AM in blood and urine, offering high sensitivity and specificity.

Brain Tissue and Placenta: In research settings, understanding the distribution of drugs in different tissues is important. A sensitive LC-MS/MS method was developed for the determination of heroin and its metabolites, including 6-AM, in small samples of blood and brain tissue from mice. oup.com The analysis of umbilical cord tissue by LC-MS/MS can provide evidence of in utero heroin exposure, with a validated method for codeine, morphine, 6-AM, and meconin. nih.gov

Other Matrices: LC-MS/MS has been validated for the quantification of 6-AM in post-mortem stomach wall tissue mdpi.com and cerebrospinal fluid (CSF), with an LOQ as low as 0.05 ng/mL in CSF. mdpi.com

Biological Matrix Key Findings Reference(s)
Oral Fluid Quantification range of 0.4–150 ng/mL. oup.comnih.gov
Blood Routinely analyzed with high sensitivity. oup.com
Urine A dependable biomarker for heroin intake.
Brain Tissue Sensitive method for small sample volumes. oup.com
Placenta (Umbilical Cord) Evidence of in utero exposure. nih.gov
Stomach Wall Tissue Linear range of 0.5–1000 ng/g. mdpi.com
Cerebrospinal Fluid LOQ of 0.05 ng/mL. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone of forensic toxicology for many years and is a reliable method for the confirmation of 6-AM. researchgate.net Due to the low volatility of 6-AM, derivatization is a necessary step to improve its chromatographic properties.

Derivatization converts the polar hydroxyl group of 6-AM into a less polar, more volatile, and more thermally stable derivative. Several reagents have been evaluated for this purpose.

Propionylation: Propionic anhydride (B1165640) is a commonly used derivatizing agent. It converts the hydroxyl groups of opiates into their respective propionyl esters. nih.gov This method provides accurate, precise, and sensitive results. researchgate.net However, it has been noted that derivatization with propionic anhydride can generate a small amount of 6-AM-propionyl derivative from free morphine present in the sample, which could potentially lead to falsely elevated 6-AM concentrations. oup.comnih.gov

Silylation: Trimethylsilyl (B98337) (TMS) derivatives are also frequently prepared for GC-MS analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. oup.comnih.gov The trimethylsilyl derivative is easy to prepare, often not requiring incubation, and is suitable for automated sample preparation. oup.comnih.gov An important advantage of using MSTFA is the elimination of the possibility of heroin decomposition to 6-AM, which can occur at elevated incubation temperatures required by other derivatizing agents. researchgate.netoup.com

Acylation: Other acylating agents like trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA) have also been used. fda.gov.tw These reagents produce stable derivatives with good chromatographic properties. fda.gov.tw

A comparison of four derivatizing reagents (propionic anhydride, MSTFA, TFAA, and heptafluorobutyric acid anhydride) concluded that the propionyl, trimethylsilyl, and trifluoroacetyl derivatives all produced adequate stability, accuracy, and precision. nih.gov

Derivatizing Agent Advantages Disadvantages Reference(s)
Propionic Anhydride Accurate, precise, sensitive results.Potential for artificial 6-AM formation from morphine. researchgate.netnih.govoup.comnih.gov
MSTFA (Silylation) Easy to prepare, no incubation needed, suitable for automation, avoids heroin decomposition.Potential for interference between the mass spectra of the derivative and its isotopic internal standard. researchgate.netoup.comnih.gov
TFAA / PFPA (Acylation) Stable derivatives, good chromatographic properties.- fda.gov.tw

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry, as it compensates for variations in sample preparation and instrument response. For 6-AM analysis, 6-acetylmorphine-d3 (B3182764) (6-AM-d3) is a commonly used internal standard. fda.gov.twjfda-online.com

Studies have shown that 6-AM-d3 is a suitable internal standard for the quantitative analysis of urinary 6-AM using GC-MS. fda.gov.twfda.gov.tw When using trifluoroacetyl or pentafluoropropionyl derivatives, the interference between the mass spectra of the 6-AM derivatives and the 6-AM-d3 derivatives is minimal. fda.gov.twjfda-online.comfda.gov.tw However, with the trimethylsilyl derivative, some interference in the mass spectra has been observed, requiring careful selection of fragment ions for quantification to avoid inaccurate results. fda.gov.twjfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Derivatization Strategies for GC-MS Analysis

Mass Spectrometry-Based Imaging Techniques

Mass spectrometry-based imaging (MSI) has emerged as a powerful tool for visualizing the distribution of molecules directly in tissue sections without the need for labeling. This technology offers a unique advantage in neuropharmacology by enabling the simultaneous mapping of drugs, their metabolites, and endogenous biomolecules within the complex architecture of the brain.

Application of Mass Spectrometric Imaging (MSI) for Tissue Distribution Analysis

Mass Spectrometric Imaging (MSI) is a sophisticated analytical technique that provides spatial information about the distribution of various molecular species across a tissue section. frontiersin.orgdiva-portal.org In the context of 6-acetylmorphine (6-AM), the primary and pharmacologically active metabolite of heroin, MSI has been instrumental in elucidating its localization within biological tissues, particularly the brain. researchgate.netnih.gov

Studies utilizing matrix-assisted laser desorption/ionization (MALDI)-MSI have successfully mapped the distribution of 6-AM in rodent brain tissue following heroin administration. researchgate.netnih.gov This technique involves applying a matrix to a thin tissue section, which co-crystallizes with the analytes. A laser is then fired at the sample, desorbing and ionizing the analytes, which are subsequently analyzed by a mass spectrometer to generate a 2D ion image representing the spatial distribution of the target molecule. frontiersin.orgnih.gov

Research has shown that 6-AM is extensively distributed throughout the brain, with high intensities observed in regions known to have a high density of μ-opioid receptors, the primary binding sites for heroin and its metabolites. researchgate.netnih.govresearchgate.net These findings from MSI studies are often corroborated with quantitative data from liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a comprehensive understanding of the drug's pharmacokinetics at the tissue level. researchgate.netnih.gov The ability of MSI to visualize drug distribution helps in understanding the compound's mechanism of action and its effects on specific brain regions. nih.govresearchgate.net

Spatial Resolution of 6-Acetylmorphine and Antagonist Distribution in Brain Tissue

A significant application of MSI is its ability to reveal the spatial interplay between opioid agonists like 6-AM and their antagonists, such as naloxone (B1662785). Studies have successfully used MSI to demonstrate the regional displacement of 6-AM by naloxone in the brain, providing visual evidence of the antagonist's mechanism of action. nih.govacs.org

Upon administration of heroin, 6-AM localizes in specific brain regions, including the corpus callosum, cerebral cortex, thalamus, and hypothalamus. researchgate.netnih.govacs.org MSI analysis has shown that subsequent administration of naloxone leads to a reduction in the intensity of the 6-AM signal in these areas. nih.govacs.org This indicates that naloxone displaces 6-AM from the opioid receptors, effectively reversing its effects. nih.govsamhsa.gov

The spatial resolution of MSI allows for the detailed visualization of this competitive binding. The technique can distinguish between different anatomical structures within the brain, showing where the drug and its antagonist are most concentrated. nih.govacs.org This capability is crucial for understanding the neuropharmacodynamics of opioid overdose and the efficacy of rescue medications. To the best of our knowledge, these studies were the first to investigate the distribution of naloxone in the brain and its antagonistic effects against 6-AM using MSI. nih.govacs.org

Development of Specific Analytical Markers

The unambiguous identification of heroin use is a critical task in forensic and clinical toxicology. The development of specific analytical markers is essential to distinguish heroin use from the legitimate use of other opioids like morphine or codeine.

6-Acetylmorphine as a Distinct Biomarker for Heroin Exposure

6-Acetylmorphine (6-AM) is unequivocally recognized as a specific biomarker for heroin (diacetylmorphine) use. oup.com Its presence in a biological sample, such as urine, blood, or hair, is considered definitive proof of heroin administration. springermedizin.deoup.com This is because 6-AM is a direct and unique metabolite of heroin and is not produced from the metabolism of any other opioid, including morphine and codeine, nor is it found in poppy seed products.

The challenge with using 6-AM as a biomarker lies in its very short half-life, which is estimated to be between 6 and 25 minutes, as it is rapidly hydrolyzed to morphine. oup.comspringermedizin.de This rapid degradation means that 6-AM may not be detectable in postmortem samples or even in samples taken a short time after heroin use, potentially leading to an underreporting of heroin-related cases. oup.comspringermedizin.de Despite its short detection window, its high specificity makes its detection a primary goal in toxicological analyses for confirming heroin exposure. oup.comnebraska.gov In addition to 6-AM, acetylcodeine (6-AC), an impurity often found in illicit heroin, has also been suggested as a complementary marker for street heroin use. researchgate.net

Analysis of Metabolic Ratios (e.g., 6-Acetylmorphine to Morphine Ratios)

Given the rapid conversion of 6-AM to morphine, the analysis of metabolic ratios, particularly the 6-acetylmorphine to morphine (6-AM/MOR) ratio, can provide additional interpretative value in toxicological investigations. nih.govnih.gov While the presence of 6-AM confirms heroin use, the ratio to its metabolite can offer insights into the timing of administration and the metabolic state of the individual. nih.gov

In postmortem cases, the interpretation of opioid findings can be complex. The ratio of morphine to codeine (M/C) is also a significant indicator. An M/C ratio greater than one is often considered suggestive of heroin use, even when 6-AM is not detected, as codeine is a common impurity in street heroin. springermedizin.de Studies have shown that in confirmed heroin-related fatalities where 6-AM was detected, the vast majority of cases presented with an M/C ratio greater than one. springermedizin.de

Furthermore, the ratios of morphine to its glucuronide metabolites, such as morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), can help in determining the timeline of heroin metabolism. nih.govunit.no For instance, the presence of these glucuronides indicates that a longer period has elapsed since administration, as this is a later stage of metabolism. nih.gov The analysis of these various metabolic ratios, in conjunction with the detection of 6-AM, allows for a more nuanced interpretation of toxicological results in suspected heroin cases. nih.govoup.com

Method Validation and Quality Control in Research Settings

The accuracy and reliability of 6-acetylmorphine quantification are paramount in research and forensic settings. This necessitates rigorous method validation and the implementation of robust quality control procedures to ensure that analytical results are defensible and reproducible.

The validation of analytical methods for 6-AM is performed according to internationally accepted guidelines. nih.govoup.com Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision (intra- and inter-day), selectivity, specificity, recovery, and stability. nih.govoup.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for umbilical cord tissue reported an LOD for 6-AM of 0.1 ng/g and an LOQ of 0.2 ng/g. nih.gov Similarly, a gas chromatography-mass spectrometry (GC-MS) method for blood and urine established an LOQ of 5 ng/mL for 6-AM. mdpi.com

Table 1: Example of Method Validation Parameters for 6-Acetylmorphine Analysis

Parameter Description Typical Acceptance Criteria
Linearity (r²) The ability to elicit test results that are directly proportional to the concentration of the analyte. >0.99
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio ≥ 10; within ±20% of nominal value
Accuracy (% Bias) The closeness of the mean test results to the true value. Within ±15% (±20% at LOQ)
Precision (% CV) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ≤15% (≤20% at LOQ)
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. No significant interference at the retention time of the analyte.
Recovery (%) The efficiency of the extraction procedure. Consistent, precise, and reproducible.

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Concentration change within ±15% |

This table presents a generalized summary of typical validation parameters and acceptance criteria based on various sources. nih.govoup.commdpi.comoup.com

Quality control (QC) in research settings involves the regular analysis of QC samples at multiple concentrations to monitor the performance of the analytical method. oup.comwaters.com These QC samples are typically prepared from a separate stock solution than the calibrators and are analyzed alongside unknown samples. mdpi.com External quality control materials, often provided by commercial vendors like Bio-Rad or through programs by organizations like the CDC, are also used to assess the accuracy of the laboratory's methods against a certified reference. waters.comfda.govcdc.gov Participation in inter-laboratory comparison exercises or proficiency testing schemes is another crucial aspect of quality assurance, helping to ensure the standardization and comparability of results between different laboratories. researchgate.net

Compound Name Table

Compound Name Abbreviation
6-Acetylcodeine 6-AC
6-Acetylmorphine 6-AM
Benzoylecgonine BE
Codeine COD
Diacetylmorphine Heroin
Morphine MOR
Morphine-3-glucuronide M3G
Morphine-6-glucuronide M6G
Naloxone NLX
Norcodeine NCOD

Limits of Detection and Quantification (LOD/LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. biopharminternational.comunal.edu.conih.gov The determination of these limits is crucial for ensuring the accuracy and reliability of results, particularly when dealing with trace amounts of substances like 6-AM in complex biological matrices. nih.gov Various analytical techniques have been developed and validated for the quantification of 6-acetylmorphine, each with its own characteristic LOD and LOQ.

Several studies have established and reported the LOD and LOQ for 6-acetylmorphine in different biological samples using various analytical instruments. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of oral fluid collected via Quantisal reported an LOD of 5 ng/mL and an LOQ of 10 ng/mL for 6-acetylmorphine. nih.gov In another study utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of human hair, the LOD for 6-acetylmorphine was found to be 0.005 ng/mg, with an LOQ of 0.01 ng/mg. scholaris.ca

A high-performance liquid chromatographic (HPLC) method with ultraviolet detection was developed for the simultaneous detection of several opioids and their metabolites in rat blood, with a reported LOQ of 0.1 µg/mL for 6-acetylmorphine. oup.com Furthermore, a gas chromatography/mass spectrometry (GC/MS) method for the simultaneous determination of eight opiate compounds, including 6-acetylmorphine, in postmortem fluids and tissues reported a detection limit ranging from 0.78 to 12.5 ng/mL. faa.gov In the context of environmental analysis, an LC-MS/MS method for detecting various drugs in New York City waterways established a limit of detection of 1 ng/L for 6-acetylmorphine. cuny.edu

These values are often determined based on the signal-to-noise ratio, where the LOD is typically set at a ratio of 3:1 and the LOQ at 10:1. scholaris.casepscience.com The International Conference on Harmonisation (ICH) provides guidelines for calculating LOD and LOQ, often using the standard deviation of the response and the slope of the calibration curve. sepscience.com

The following table summarizes the LOD and LOQ for 6-acetylmorphine as reported in various studies:

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 6-Acetylmorphine

Analytical Technique Biological Matrix LOD LOQ
LC-MS/MS Oral Fluid (Quantisal) 5 ng/mL nih.gov 10 ng/mL nih.gov
HS-SPME-GC-MS Human Hair 0.005 ng/mg scholaris.ca 0.01 ng/mg scholaris.ca
HPLC-UV Rat Blood - 0.1 µg/mL oup.com
GC/MS Postmortem Fluids/Tissues 0.78 - 12.5 ng/mL faa.gov -
LC-MS/MS River Water 1 ng/L cuny.edu 5 ng/L cuny.edu

Robustness and Reproducibility Studies

Robustness and reproducibility are critical parameters in the validation of analytical methods, ensuring that a method provides consistent and reliable results under varying conditions. oup.com Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while reproducibility assesses the agreement between results obtained in different laboratories. oup.comoiv.int

Robustness is typically evaluated by introducing minor changes to analytical conditions. For instance, in the development of an HPLC method for opioid analysis, the concentration of the NaH₂PO₄ buffer was varied. oup.com It was observed that at lower concentrations, interfering peaks could overlap with the 6-AM signal, while higher concentrations prevented this, demonstrating the method's sensitivity to buffer concentration. oup.com The stability of analytes under different storage conditions is also a measure of a method's robustness. A study on oral fluid analysis found that 6-acetylmorphine was stable for 24 hours at room temperature, 72 hours at 4°C, and for 60 hours in the autosampler at 4°C. nih.gov

Reproducibility is often assessed through inter-laboratory studies or by comparing results under different circumstances. oup.comeuropa.euresearchgate.netresearchgate.netnih.gov In one study, the analysis of blood samples from treated rats was conducted in two different laboratories, with variations of less than 7.2%, demonstrating the method's reproducibility. oup.com Another study assessing intra-day and inter-day precision for opiate analysis in hair found that the precision fell below 15%, indicating the method's robustness. scholaris.ca Similarly, a study on postmortem fluid and tissue analysis showed that the relative standard deviations for 6-acetylmorphine were within 5% for intra-day accuracy and precision. faa.gov

The following table outlines key parameters investigated in robustness and reproducibility studies for 6-acetylmorphine analysis:

Table 2: Parameters in Robustness and Reproducibility Studies for 6-Acetylmorphine

Study Focus Parameters Investigated Outcome
HPLC Method Robustness Buffer Concentration Variation Optimal concentration identified to avoid interfering peaks. oup.com
Analyte Stability Storage at different temperatures (room temp, 4°C) and durations. 6-AM was stable under the tested conditions. nih.gov
Inter-Laboratory Reproducibility Analysis in two different laboratories. Variation of less than 7.2% was achieved. oup.com
Intra-day and Inter-day Precision Analysis of samples at different concentrations on the same day and on different days. Precision fell below 15%. scholaris.ca
Intra-day Accuracy and Precision Analysis of control concentrations in replicates. Relative errors were within 5% of the target concentration. faa.gov

Preclinical Research Models and Experimental Paradigms for 6 Acetylmorphine Investigations

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Studies

In vivo animal models are indispensable for examining the physiological and behavioral effects of 6-AM in a whole-organism context. These models allow for the investigation of how the compound is absorbed, distributed, metabolized, and excreted, as well as its impact on complex behaviors.

Rodent Models (e.g., Mice, Rats, Guinea Pigs)

Rodents are the most extensively used animal models in 6-AM research due to their well-characterized genetics, physiological similarities to humans in key aspects of drug metabolism and neural circuitry, and the availability of established behavioral paradigms. mdpi.com

Mice: Various strains of mice, such as C57BL/6 and CD-1, are frequently employed. uio.nonih.gov Studies in mice have been instrumental in demonstrating that 6-AM is a key mediator of the acute effects of heroin. uio.noous-research.no For example, research has shown that heroin acts as a prodrug, with its psychomotor stimulating effects being more potent than those of 6-AM, likely due to heroin's higher lipophilicity and more efficient transport into the brain, leading to a rapid increase in 6-AM levels. uio.noous-research.no Mouse models have also been crucial in demonstrating incomplete cross-tolerance between morphine and 6-acetylmorphine, suggesting they may have distinct mechanisms of action. nih.gov

Rats: Sprague-Dawley and other rat strains are commonly used, particularly for intravenous self-administration studies and microdialysis to measure neurotransmitter levels in specific brain regions. nih.govoup.com Rat models have provided significant insights into the reinforcing effects of 6-AM, showing that rats will readily self-administer the compound. nih.gov Furthermore, in vivo microdialysis in rats has revealed that intravenous administration of 6-AM leads to a rapid increase in extracellular dopamine (B1211576) levels in the striatum, a key process in drug reward. oup.com The regional distribution of 6-AM in the rat brain has also been visualized using mass spectrometric imaging, showing its presence in areas rich in opioid receptors. acs.org

Guinea Pigs: Brain membranes from guinea pigs are utilized in receptor binding assays to investigate the affinity of 6-AM for different opioid receptors, particularly the kappa-opioid receptor. nih.govmdpi.com

Assessment of Opioid-Induced Behaviors (e.g., locomotor activity, conditioned place preference)

To quantify the psychoactive effects of 6-AM, researchers utilize a range of behavioral assays in rodent models.

Locomotor Activity: This is a common measure of the psychostimulant effects of opioids. uio.no Administration of 6-AM to mice has been shown to dose-dependently increase locomotor activity. uio.no Studies comparing heroin and 6-AM have noted that while both increase locomotor activity, heroin often produces a stronger and more rapid effect, which is attributed to its efficient conversion to 6-AM within the brain. uio.noous-research.no Repeated exposure to 6-AM can also lead to locomotor sensitization, a phenomenon where the behavioral response to the drug increases with subsequent administrations. unit.no

Conditioned Place Preference (CPP): CPP is a standard paradigm used to assess the rewarding properties of drugs. unit.no In this test, an animal learns to associate a specific environment with the effects of a drug. Both heroin and 6-AM have been shown to induce conditioned place preference in mice, indicating that they both possess rewarding properties. uio.nounit.no However, some studies have found that heroin can produce a stronger CPP response compared to equimolar doses of 6-AM, which may be related to pharmacokinetic differences. uio.no The essential role of 6-AM in heroin's rewarding effects is highlighted by the fact that pretreatment with a monoclonal antibody specific to 6-AM can suppress heroin-induced CPP. uio.nounit.no

Behavioral Paradigm Rodent Model Key Findings for 6-Acetylmorphine References
Locomotor Activity MiceInduces a dose-dependent increase in activity; repeated administration leads to sensitization. uio.nounit.no
Conditioned Place Preference (CPP) MiceInduces CPP, indicating rewarding properties; its presence is essential for heroin-induced CPP. uio.nounit.no
Intravenous Self-Administration RatsReadily self-administered, demonstrating robust reinforcing effects. nih.gov

In Vitro Cellular and Tissue-Based Models

In vitro models provide a controlled environment to investigate the molecular and cellular mechanisms of 6-AM action, free from the complexities of a whole organism.

Brain Membrane Preparations for Receptor Binding Assays

Brain membrane preparations from rodents are a fundamental tool for characterizing the interaction of 6-AM with opioid receptors. nih.gov These assays involve incubating the membrane preparations, which are rich in opioid receptors, with radiolabeled ligands and the compound of interest. By measuring the displacement of the radioligand, the binding affinity of 6-AM for different opioid receptor subtypes (mu, delta, and kappa) can be determined.

Studies using rat thalamic membranes have shown that 6-AM has a higher efficacy in stimulating G-protein activation at mu-opioid receptors compared to morphine. researchgate.net This suggests that 6-AM is a more potent activator of the receptor's signaling cascade. researchgate.net Similar findings have been observed in guinea pig brain membranes. nih.govmdpi.com These binding assays are crucial for understanding the initial molecular interactions that trigger the pharmacological effects of 6-AM.

Cell Lines Expressing Opioid Receptors (e.g., Chinese Hamster Ovary Cells)

To study the effects of 6-AM on specific opioid receptors in a more isolated system, researchers often use cell lines that have been genetically engineered to express a particular receptor subtype. Chinese Hamster Ovary (CHO) cells and C6 glioma cells are examples of cell lines commonly used for this purpose. researchgate.netnih.gov

These cellular models allow for detailed investigation of the signal transduction pathways activated by 6-AM binding to a specific receptor. For instance, studies using C6 glioma cells expressing the human mu-opioid receptor have confirmed the higher efficacy of 6-AM compared to morphine, consistent with findings from brain membrane preparations. researchgate.net Research in cultured cell lines has also been pivotal in understanding the processes of receptor desensitization and downregulation following chronic opioid exposure. nih.gov

In Vitro Model Application for 6-Acetylmorphine Research Key Findings References
Rat Brain Membranes Receptor binding and G-protein activation assays.6-AM has a higher efficacy than morphine at mu-opioid receptors. researchgate.net
Guinea Pig Brain Membranes Assessment of binding affinity for mu, delta, and kappa opioid receptors.Used to determine the receptor binding profile of 6-AM and related compounds. nih.govmdpi.com
CHO and C6 Glioma Cells Studying the effects on specific, expressed opioid receptors and their signaling pathways.Confirmed the higher efficacy of 6-AM at the human mu-opioid receptor. researchgate.netnih.gov
Liver Organoids Investigating the metabolism of heroin to 6-AM.Demonstrated the sequential deacetylation of heroin to 6-AM and then morphine. biorxiv.orgacs.org

Unresolved Questions and Future Research Directions in 6 Acetylmorphine Studies

Elucidation of Enzyme Kinetics and Genetic Variability in 6-Acetylmorphine Metabolism

The biotransformation of 6-AM to morphine is a critical step in its pharmacology, primarily mediated by carboxylesterases (CES). However, a complete picture of the enzyme kinetics and the impact of genetic differences on this process remains partially understood.

Human carboxylesterase 1 (hCES1) and human carboxylesterase 2 (hCES2) are the primary enzymes responsible for the hydrolysis of 6-AM. While hCES2 is considered the main catalyst for this reaction, studies have shown that hCES1 also contributes, albeit to a lesser extent. researchgate.net A significant area of future research involves precisely quantifying the relative contributions of these and potentially other esterases in various tissues.

Genetic variability in the genes encoding these enzymes can lead to significant interindividual differences in drug metabolism and response. nih.gov For instance, the hCES1 G143E (rs71647871) polymorphism is a known loss-of-function variant that has been shown to result in a 3.2-fold lower intrinsic clearance of heroin to 6-AM in vitro. researchgate.net However, its specific impact on the subsequent hydrolysis of 6-AM to morphine in vivo is an area requiring more detailed investigation. Future studies should focus on identifying and characterizing other single nucleotide polymorphisms (SNPs) and haplotypes in both hCES1 and hCES2 that could affect 6-AM metabolism. nih.gov Such research will help explain the atypical metabolic patterns observed in some individuals, where the ratio of 6-AM to morphine is unusually high. nih.gov

Table 1: Key Enzymes in 6-Acetylmorphine Metabolism and Areas for Further Kinetic and Genetic Research

EnzymeKnown Function in 6-AM PathwayUnresolved Questions & Future Research Directions
Human Carboxylesterase 1 (hCES1) Minor role in the hydrolysis of heroin to 6-AM. researchgate.net- Precisely quantify its contribution to 6-AM to morphine hydrolysis in various tissues.- Investigate the in vivo impact of known genetic variants (e.g., G143E) on 6-AM clearance. researchgate.net- Identify novel genetic polymorphisms affecting enzyme activity towards 6-AM.
Human Carboxylesterase 2 (hCES2) Major enzyme responsible for the hydrolysis of 6-AM to morphine. drugbank.com- Determine detailed Michaelis-Menten kinetics for 6-AM hydrolysis.- Explore the influence of genetic variants on its catalytic efficiency.- Understand its potential inhibition by other substances.
Butyrylcholinesterase (BChE) Primarily responsible for the hydrolysis of heroin to 6-AM in plasma. nih.gov- Characterize its minor, if any, role in the direct hydrolysis of 6-AM to morphine.

Advanced Understanding of 6-Acetylmorphine’s Specific Opioid Receptor Signaling Pathways

6-Acetylmorphine exerts its primary pharmacological effects through the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). plos.org Upon binding, it triggers a cascade of intracellular signaling events. mdpi.com While it is known that 6-AM is a potent MOR agonist, a more nuanced understanding of its specific signaling signature compared to morphine and other opioids is needed.

Future research should focus on dissecting the downstream pathways activated by 6-AM at the MOR. This includes a detailed examination of G protein-dependent signaling (e.g., inhibition of adenylyl cyclase and modulation of ion channels) versus β-arrestin-mediated pathways. frontiersin.org Some studies suggest that certain morphine metabolites may be biased towards β-arrestin pathways, and investigating if 6-AM exhibits similar bias is a critical research question. researchgate.net This concept, known as "biased agonism," could explain the subtle differences in the pharmacological profiles of 6-AM and morphine. frontiersin.org

Advanced techniques like label-free dynamic mass redistribution (DMR) can be employed to create high-resolution functional selectivity profiles for different opioid ligands, including 6-AM. plos.org Investigating how 6-AM influences receptor dimerization (homo- or heterodimers) and the subsequent signaling outcomes is another promising avenue. plos.org Elucidating these specific signaling cascades will provide a more precise understanding of how 6-AM produces its distinct effects. mdpi.com

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The detection of 6-AM is a definitive indicator of recent heroin use. oup.com Current analytical methods, primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly effective. oup.com However, the short half-life of 6-AM necessitates the development of even more sensitive and specific techniques. oup.com

Future advancements should aim to lower the limits of detection (LOD) and quantification (LOQ) to extend the window of detection. While current GC-MS methods can achieve an LOD of 0.5 µg/L in urine, pushing this limit further would be beneficial for forensic and clinical toxicology. nih.gov

Another area for development is enhancing the specificity of initial screening methods, such as immunoassays, which can sometimes suffer from cross-reactivity. The creation of more selective monoclonal antibodies or the development of alternative recognition elements, like aptamers, could lead to more reliable point-of-care tests.

Furthermore, exploring novel sample matrices and improving extraction techniques for existing ones (e.g., blood, hair, oral fluid) is crucial. The integration of high-resolution mass spectrometry (HRMS) and advanced data analysis software, such as FragAssembler, can aid in the structural elucidation of metabolites and reduce false positives in complex biological samples. uniroma1.itacs.org

Table 2: Comparison of Current and Future Analytical Techniques for 6-Acetylmorphine

TechniqueCurrent StatusFuture Research & Development
GC-MS Established method for confirmation; requires derivatization. oup.comnih.gov- Development of faster and more efficient derivatization methods. oup.com- Miniaturization for potential field use.
LC-MS/MS Benchmark for quantification due to high sensitivity and specificity; does not require derivatization. uniroma1.it- Pushing the boundaries of sensitivity to achieve lower LODs.- Application of high-resolution MS for untargeted screening. uniroma1.it
Immunoassays Used for initial screening; potential for cross-reactivity.- Development of highly specific monoclonal antibodies.- Design of novel formats with improved sensitivity.
Novel Sensors Emerging research area.- Exploration of aptamer-based and electrochemical sensors for rapid, on-site detection. mdpi.com

Exploration of Specific Inhibitors and Modulators of 6-Acetylmorphine Biotransformation

The rate of 6-AM hydrolysis can be influenced by the presence of other substances that inhibit or modulate the activity of carboxylesterases. Understanding these interactions is crucial as they can alter the pharmacological effect of heroin.

Research has shown that certain impurities found in street heroin, such as a rearrangement product of thebaine, can act as potent inhibitors of the conversion of 6-AM to morphine. nih.govresearchgate.net This inhibition is a likely cause of the atypical 6-AM to morphine ratios observed in some urine samples. nih.gov Future studies should focus on identifying and characterizing other potential inhibitors present in illicit drug preparations.

Furthermore, the potential for drug-drug interactions is an important area of investigation. For example, cannabidiol (B1668261) (CBD) has been shown to inhibit the hydrolysis of both heroin and 6-AM in vitro. researchgate.net Given the frequent co-use of substances, a systematic screening of common drugs and other compounds for their inhibitory or modulatory effects on hCES1 and hCES2 is warranted. This research could involve in vitro studies with human liver homogenates or recombinant enzymes to determine inhibitory constants (e.g., IC50 values) and mechanisms of inhibition. researchgate.netnih.gov

Integration of Computational and Experimental Approaches for Mechanistic Insights

Combining computational modeling with experimental validation offers a powerful strategy to gain deeper mechanistic insights into the behavior of 6-acetylmorphine at a molecular level. acs.org

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical/molecular mechanical (QM/MM) free energy calculations, can be used to model the entire reaction pathway of 6-AM hydrolysis by enzymes like BChE and CES. nih.gov These models can reveal the structures of transition states, calculate energy barriers for the reaction, and identify key amino acid residues involved in catalysis. nih.gov Such computational insights can then guide site-directed mutagenesis experiments to verify the functional role of these residues.

Similarly, molecular docking and simulations can be used to predict how 6-AM binds to the mu-opioid receptor. frontiersin.org These in silico studies can help visualize the binding pose, identify key interactions between the ligand and the receptor, and provide hypotheses about the structural basis for its agonist activity. frontiersin.org This information is invaluable for understanding the principles of biased agonism and could ultimately inform the rational design of novel therapeutic agents. nih.gov The integration of these computational approaches with experimental techniques like X-ray crystallography and advanced spectroscopy will be pivotal in resolving the outstanding questions surrounding 6-acetylmorphine. mdpi.comresearchgate.net

Q & A

Q. What is the role of 6-acetylmorphine (6-AM) as a biomarker for heroin use in forensic toxicology?

6-AM is a unique metabolite of heroin, formed rapidly after administration via deacetylation. Unlike morphine or codeine, 6-AM is not produced by the metabolism of other opioids, making it a definitive marker for heroin exposure. Analytical methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-mass spectrometry (LC-MS) are required to distinguish 6-AM from structurally similar opiates. Its detection in urine or blood confirms recent heroin use (within 2–8 hours), as 6-AM has a short half-life (~5–11 minutes in blood) and is unstable in aqueous media .

Q. What analytical methods are validated for detecting 6-AM in biological matrices?

Validated methods include:

  • Protein precipitation with GC-MS/MS : Effective for simultaneous detection of 6-AM, morphine, and codeine in blood, achieving limits of detection (LOD) as low as 0.81 ng/mL .
  • Solid-phase extraction (SPE) with LC-MS : Used for urine analysis, particularly for identifying 6-AM alongside glucuronidated metabolites like morphine-3-glucuronide .
  • Immunoassay screening : Rapid test strips (cut-off 10 ng/mL) provide preliminary results, but confirmatory GC/MS is mandatory due to cross-reactivity risks with other opiates .

Q. Can 6-AM occur endogenously in mammalian systems?

Yes. 6-AM has been identified as a natural product in bovine brain tissue, suggesting potential endogenous synthesis. This finding challenges assumptions that its presence in biological samples always indicates heroin use. However, contamination during sample handling must be rigorously excluded .

Q. How does 6-AM stability affect its detection in postmortem samples?

6-AM degrades rapidly in blood and urine due to enzymatic hydrolysis (e.g., by human carboxy esterase 2). In postmortem cerebrospinal fluid (CSF), 6-AM detection is more reliable due to lower esterase activity, extending its detection window. Stability studies recommend immediate freezing of samples and avoidance of enzymatic digestion protocols that may hydrolyze 6-AM to morphine .

Advanced Research Questions

Q. How do genetic polymorphisms or enzyme inhibitors influence 6-AM metabolism to morphine?

Variability in 6-AM conversion to morphine is linked to polymorphisms in enzymes like hCE-2. Inhibitors (e.g., organophosphates) can further reduce conversion rates, leading to unexpected ratios of 6-AM to morphine in urine or blood. Researchers must account for these factors when interpreting toxicological data, especially in populations with known genetic diversity or exposure to esterase inhibitors .

Q. What methodological pitfalls arise during 6-AM quantification in complex matrices?

  • Hydrolysis artifacts : During extraction, 6-AM may convert to morphine, causing false-negative results. Laboratories reporting >100% morphine recovery should reassess digestion conditions (e.g., pH, temperature) .
  • Ion suppression in IMS : Co-presence of 6-AM and heroin in samples can reduce heroin signal intensity by up to 62% in ion mobility spectrometry (IMS), leading to underestimation of heroin concentrations .

Q. How do pharmacokinetic differences in alternative biological matrices (e.g., oral fluid, CSF) impact 6-AM detection?

  • Oral fluid : Offers non-invasive sampling but requires highly sensitive LC-MS/MS due to low 6-AM concentrations. Imprecision studies show variability (±15%) in immunoassay-based screening .
  • CSF : Provides longer detection windows (up to 8 hours postmortem) and is less prone to enzymatic degradation, making it valuable in overdose investigations .

Q. Can 6-AM be targeted in therapeutic strategies for heroin addiction?

Yes. Experimental vaccines targeting both heroin and 6-AM have been developed to block their penetration into the central nervous system. These vaccines induce antibodies that bind to 6-AM, reducing its psychoactive effects. Preclinical studies show promise, but clinical efficacy remains under investigation .

Q. What is the significance of 6-AM detection without morphine in toxicology reports?

This scenario may indicate:

  • Rapid specimen collection before 6-AM conversion to morphine.
  • Genetic or pharmacological inhibition of hCE-2.
  • Contamination during analysis (e.g., hydrolysis artifacts). Researchers should validate findings with stability-controlled assays and consider enzymatic activity in the study population .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.